Home > Products > Screening Compounds P138120 > 4-[2-[(4-Fluorophenyl)sulfonylamino]propanoylamino]benzamide
4-[2-[(4-Fluorophenyl)sulfonylamino]propanoylamino]benzamide -

4-[2-[(4-Fluorophenyl)sulfonylamino]propanoylamino]benzamide

Catalog Number: EVT-4292815
CAS Number:
Molecular Formula: C16H16FN3O4S
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Compound (S)-17b)

Compound Description: This compound is a potent histone deacetylase (HDAC) inhibitor, demonstrating strong selectivity for class I HDAC isoforms. [] It exhibits significant inhibitory activity against the human myelodysplastic syndrome (SKM-1) cell line in vitro and shows excellent in vivo antitumor activity in SKM-1 xenograft models. [] (S)-17b also increases intracellular levels of acetyl-histone H3 and P21, effectively inducing G1 cell cycle arrest and apoptosis. []

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent HDAC3 inhibitor demonstrating selectivity for class I HDACs (HDAC1, 2, and 3). [] It exhibits significant antiproliferative activity against solid tumor cells, particularly against HepG2 cells, surpassing the activity of suberoylanilide hydroxamic acid (SAHA). [] FNA also demonstrates in vivo antitumor activity in xenograft models. [] Its mechanism of action involves promoting apoptosis and inducing G2/M phase arrest. []

Relevance: Both FNA and 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzamide share a common core structure: a benzamide with a 2-amino-4-fluorophenyl group attached to the amide nitrogen. [] The difference lies in the para substituent of the benzamide ring. In FNA, it is a bis-(2-chloroethyl)-amino group, whereas in 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzamide, it is an alanyl-sulfonamide group.

Chidamide ((E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide)

Compound Description: Chidamide is an orally administered, subtype-selective HDAC inhibitor approved in China for treating relapsed and refractory peripheral T-cell lymphoma. [] Its structure, often mistaken in literature due to isomerism, has been definitively established through X-ray diffraction studies. []

4-({[4-(But-2-ynyloxy)phenyl]sulfonyl}amino)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide (TMI-1)

Compound Description: TMI-1 functions as a dual inhibitor of tumor necrosis factor-α-converting enzyme (TACE) and matrix metalloproteinases (MMPs). [] It exhibits nanomolar IC50 values for both TACE and several MMPs (including MMP-1, -7, -9, -13, and -14) in in vitro assays. [] TMI-1 potently inhibits lipopolysaccharide-induced TNFα secretion in cell-based assays (including human whole blood) at sub-micromolar concentrations without affecting TNFα mRNA levels. [] It also selectively inhibits TNFα secretion from human synovium tissue explants of rheumatoid arthritis patients. [] TMI-1 demonstrates efficacy in reducing clinical severity scores in both prophylactic and therapeutic mouse collagen-induced arthritis models. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). [] It potentiates mGluR5 responses by acting at a site that overlaps with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of this receptor. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) for both metabotropic glutamate receptor 1 (mGluR1) and mGluR5. [] Unlike VU-29, CPPHA's potentiating effect on mGluR5 is not mediated through the MPEP binding site. [] CPPHA's action on mGluR1 is also distinct from other known mGluR1 PAMs, such as Ro 67-7476. [] These findings suggest that CPPHA targets a novel allosteric site on both mGluR1 and mGluR5 to enhance their responses. []

Relevance: CPPHA and 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzamide both possess a benzamide core, albeit with different substitution patterns. [] CPPHA features a 4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl group on the amide nitrogen and a 2-hydroxy substituent on the benzamide ring. Conversely, 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzamide has a 4-fluorophenylsulfonylalanyl group on the amide nitrogen and an amino group at the para position.

N-(1-Ethyl-2-pyrrolidinylmethyl)-2-methoxy-4-iodo-5-(ethylsulfonyl)benzamide

Compound Description: This compound is a potent biological analog of sulpiride and serves as a radioligand in radioimmunoassays for sulpiride-related compounds. [] It is labeled with Iodine-125 for enhanced specific radioactivity. [] The iodine incorporation is achieved through substitution of aromatic amino groups via a diazonium intermediate. []

Relevance: This compound and 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzamide both belong to the benzamide class of compounds. [] While they share this core structure, the specific substituents differ considerably. The radioligand features a 1-ethyl-2-pyrrolidinylmethyl group on the amide nitrogen and a 2-methoxy-4-iodo-5-(ethylsulfonyl) substitution pattern on the benzamide ring, distinct from the substituents in 4-({N-[(4-fluorophenyl)sulfonyl]alanyl}amino)benzamide.

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description: Compound 15 is a potent inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), a key regulator of T helper 17 (TH17) cell function and development. [] It exhibits micromolar affinity for the RORγ ligand-binding domain and effectively reduces IL-17 secretion from human TH17 cells. [] The mechanism of action involves hydrophobic interactions with the RORγ ligand-binding domain and a hydrogen bond between the amide NH and His479. []

(E)-N-(2-Amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide (RGFP966)

Compound Description: RGFP966 is a benzamide-type HDAC inhibitor known for its selective targeting of HDAC3. [] In studies involving the N171-82Q transgenic mouse model of Huntington's disease, RGFP966 demonstrated improvement in motor deficits and neuroprotective effects on striatal volume. [] Furthermore, it significantly reduced the striatal expression of macrophage migration inhibitory factor (MIF), a hormone immune modulator linked to glial cell activation. [] RGFP966 also lowered glial fibrillary acidic protein immunoreactivity, a marker of astrocyte activation, in the striatum of N171-82Q mice. []

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a phenylpyrimidine derivative identified as a potential radiosensitizer in a high-throughput screening program targeting p53 and Nrf2. [] It exhibits over 50% inhibition of cell viability and induces a marked increase in the proportion of cells arrested at the G2/M phase of the cell cycle. []

Properties

Product Name

4-[2-[(4-Fluorophenyl)sulfonylamino]propanoylamino]benzamide

IUPAC Name

4-[2-[(4-fluorophenyl)sulfonylamino]propanoylamino]benzamide

Molecular Formula

C16H16FN3O4S

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C16H16FN3O4S/c1-10(20-25(23,24)14-8-4-12(17)5-9-14)16(22)19-13-6-2-11(3-7-13)15(18)21/h2-10,20H,1H3,(H2,18,21)(H,19,22)

InChI Key

TYNQBPGOTUKYPV-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.